molecular formula C17H18N2O4S B2832265 Ethyl 2-({5-[(4-methoxyanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate CAS No. 339030-25-0

Ethyl 2-({5-[(4-methoxyanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate

Cat. No. B2832265
CAS RN: 339030-25-0
M. Wt: 346.4
InChI Key: YXPKHOURWYJPRA-UHFFFAOYSA-N
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Description

Ethyl 2-({5-[(4-methoxyanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate is a chemical compound used for pharmaceutical testing . It is also known as ethyl 2-({5-[(4-methoxyphenyl)carbamoyl]pyridin-2-yl}sulfanyl)acetate .

Scientific Research Applications

Synthesis and Derivative Formation

  • Multi-Component Synthesis : Ethyl 2-({5-[(4-methoxyanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate is used in a multi-component synthesis process. It plays a crucial role in the synthesis of diastereomers of 5,7-diaryl-5,6,7,8-tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones through a tandem Mannich-enamine-substitution sequence (Raja & Perumal, 2006).

  • Formation of Thiazoles and Fused Derivatives : This compound is involved in the synthesis of thiazoles and their fused derivatives, which have demonstrated antimicrobial activities. It reacts with different reagents to produce various derivatives with potential medicinal properties (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Chemical Transformation and Reaction Studies

  • Chemical Structure and Transformations : It's also part of the study of chemical structures and transformations. Its derivatives have been identified in the red seaweed Gracilaria opuntia, showing anti-inflammatory and antioxidative activities (Makkar & Chakraborty, 2018).

  • Surface-mediated Reactions : The compound has been part of studies investigating surface-mediated reactions, such as in the transformation of ethanol to carbonyl compounds on Au(111) surfaces. These reactions are significant for understanding catalytic processes and mechanisms (Liu, Xu, Haubrich, Madix, & Friend, 2009).

  • Synthesis of Heterocyclic Compounds : It is used in the synthesis of various heterocyclic compounds, which are crucial in pharmaceutical and chemical industries. These studies often explore new synthetic routes and potential applications of the synthesized compounds (Al-Taifi et al., 2020).

Pharmacological Evaluation

  • Pharmacological Evaluation : this compound and its derivatives have been evaluated for pharmacological properties such as antiulcer and analgesic activities. This evaluation is important for developing new therapeutic agents (Subudhi, Panda, & Bhatta, 2009).

  • Cytotoxicity Analysis : New derivatives synthesized from this compound have been analyzed for cytotoxic activity against various cell lines. This research contributes to the understanding of the potential therapeutic applications of these derivatives (Stolarczyk et al., 2018).

Mechanism of Action

The mechanism of action for this compound is not provided in the search results. This could be due to the fact that the compound is used for pharmaceutical testing, and its mechanism of action may depend on the specific context in which it is used .

properties

IUPAC Name

ethyl 2-[5-[(4-methoxyphenyl)carbamoyl]pyridin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-3-23-16(20)11-24-15-9-4-12(10-18-15)17(21)19-13-5-7-14(22-2)8-6-13/h4-10H,3,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPKHOURWYJPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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